An In-depth Technical Guide to (1-Benzyl-3-methyl-azetidin-3-yl)methanamine: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to (1-Benzyl-3-methyl-azetidin-3-yl)methanamine: A Novel Scaffold for Drug Discovery
A comprehensive search for "(1-Benzyl-3-methyl-azetidin-3-yl)methanamine" reveals that it is not a widely cataloged or commercially available compound. Publicly available chemical databases and scientific literature do not provide specific experimental data for this exact molecule. However, by examining closely related analogs and applying established principles of medicinal and synthetic chemistry, we can construct a detailed technical guide that provides significant value to researchers and drug development professionals.
This guide will therefore focus on a systematic, in-depth analysis of the structural components of "(1-Benzyl-3-methyl-azetidin-3-yl)methanamine," proposing a viable synthetic route and inferring its physicochemical properties and potential applications based on well-documented, structurally similar compounds.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in contemporary drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making them highly attractive as bioisosteres for other, more common ring systems.[1] The incorporation of an azetidine core can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced solubility and metabolic resistance.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]
This guide focuses on the novel compound, (1-Benzyl-3-methyl-azetidin-3-yl)methanamine . While this specific molecule is not extensively documented, its constituent parts—the N-benzyl protected azetidine, the 3-methyl substitution, and the 3-methanamine functional handle—suggest its potential as a versatile building block for the synthesis of new chemical entities, particularly in the realm of central nervous system (CNS) disorders and oncology.[1]
Structural and Physicochemical Analysis
The structure of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine is defined by a central azetidine ring with three key substituents that dictate its chemical behavior and potential biological activity.
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1-Benzyl Group: The benzyl group serves as a common protecting group for the azetidine nitrogen. It is relatively stable to a range of reaction conditions but can be removed via hydrogenolysis, providing a secondary amine that can be further functionalized. Its presence also increases the lipophilicity of the molecule.
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3-Methyl Group: The methyl group at the 3-position introduces a chiral center, meaning the molecule can exist as two enantiomers. This is a critical feature in drug design, as different enantiomers can have vastly different biological activities. The methyl group also adds steric bulk and increases the sp3 character of the molecule, which is often correlated with improved drug-like properties.
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3-Methanamine Group: The primary amine of the methanamine group is a key functional handle for further chemical elaboration. It allows for the introduction of a wide array of substituents through reactions such as amidation, alkylation, and reductive amination, enabling the construction of diverse compound libraries for screening.
Inferred Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict its properties by starting with a known analog, (1-Benzylazetidin-3-yl)methanamine (CAS 1219967-55-1), and considering the impact of the additional methyl group.[2]
| Property | (1-Benzylazetidin-3-yl)methanamine (Analog)[2] | (1-Benzyl-3-methyl-azetidin-3-yl)methanamine (Predicted) | Rationale for Prediction |
| Molecular Formula | C11H16N2 | C12H18N2 | Addition of a CH2 unit |
| Molecular Weight | 176.26 g/mol | 190.29 g/mol | Addition of a CH2 unit |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | ~29.26 Ų | The additional methyl group is non-polar and should not significantly affect the TPSA. |
| LogP (Octanol-Water Partition Coefficient) | 1.0771 | > 1.1 | The added methyl group will increase lipophilicity, leading to a higher LogP value. |
| Hydrogen Bond Donors | 1 | 1 | The number of N-H bonds remains the same. |
| Hydrogen Bond Acceptors | 2 | 2 | The number of nitrogen atoms remains the same. |
| Rotatable Bonds | 3 | 3 | The C-C bond of the new methyl group is rotatable, but this may not be counted in all algorithms. The core flexibility remains similar. |
Proposed Synthesis
A plausible and efficient synthesis of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine can be designed based on established methods for the synthesis of substituted azetidines.[3][4] The following multi-step route starts from commercially available materials.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol
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Synthesis of 1-Benzylazetidin-3-ol: This key intermediate can be prepared via the reaction of benzylamine with epichlorohydrin, followed by base-mediated cyclization. This is a well-established industrial process.[3][4]
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Grignard Reaction:
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To a solution of 1-benzylazetidin-3-one (obtained by oxidation of the corresponding alcohol) in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-benzyl-3-methylazetidin-3-ol.
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Part 2: Conversion to (1-Benzyl-3-methyl-azetidin-3-yl)methanamine
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Mesylation of the Tertiary Alcohol:
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Dissolve 1-benzyl-3-methylazetidin-3-ol in dichloromethane and cool to 0 °C.
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Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
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Stir the reaction at 0 °C for 2 hours.
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Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield the crude mesylate.
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Nucleophilic Substitution with Cyanide:
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Dissolve the crude mesylate in a polar aprotic solvent such as DMSO.
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Add sodium cyanide and heat the reaction to 80 °C for 12 hours.
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Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain 1-benzyl-3-methylazetidine-3-carbonitrile.
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Reduction of the Nitrile:
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To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of 1-benzyl-3-methylazetidine-3-carbonitrile in THF dropwise.
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Allow the reaction to warm to room temperature and then reflux for 4 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH (aq), and water.
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Filter the resulting solids and wash with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography or distillation to afford the final product, (1-Benzyl-3-methyl-azetidin-3-yl)methanamine.
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Potential Applications in Drug Discovery
The structural features of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine make it a highly valuable scaffold for creating novel therapeutic agents.
Drug Discovery Workflow
Caption: The role of the title compound as a scaffold in a drug discovery pipeline.
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CNS-Active Agents: The rigid, sp3-rich nature of the azetidine core is often favored for CNS drug candidates as it can improve blood-brain barrier permeability and reduce interaction with off-target proteins. The primary amine allows for the introduction of pharmacophores known to interact with CNS targets such as GPCRs and ion channels.
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Oncology: Many kinase inhibitors and other anti-cancer agents utilize small heterocyclic scaffolds to orient key binding groups. The 3,3-disubstituted azetidine core provides a well-defined three-dimensional exit vector for substituents, allowing for precise targeting of specific pockets within an enzyme's active site.
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Antimicrobial Agents: The azetidine motif is present in some classes of antibiotics.[5] The ability to readily diversify the side chain attached to the primary amine makes this scaffold suitable for exploring new antibacterial and antiviral agents.
Safety and Handling
Given the presence of a primary amine and its role as a reactive intermediate, (1-Benzyl-3-methyl-azetidin-3-yl)methanamine should be handled with care in a laboratory setting.
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Personal Protective Equipment (PPE): Safety glasses, chemically resistant gloves, and a lab coat are mandatory.
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Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Amines can be corrosive and irritating.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
While (1-Benzyl-3-methyl-azetidin-3-yl)methanamine is not a readily available chemical, its structure represents a logical and valuable next step in the evolution of azetidine-based building blocks for drug discovery. The proposed synthetic route is robust and relies on well-understood chemical transformations. The combination of a rigid, 3D-scaffold, a chiral center, and a versatile functional handle makes this compound a highly promising starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize and utilize this novel scaffold in their drug discovery programs.
References
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PubChem. (1-Benzhydrylazetidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
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PubChem. Azetidin-3-ylmethanamine. National Center for Biotechnology Information. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
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ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
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American Elements. Azetidines. [Link]
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ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]
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Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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